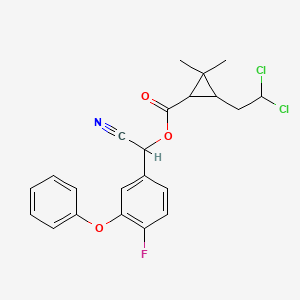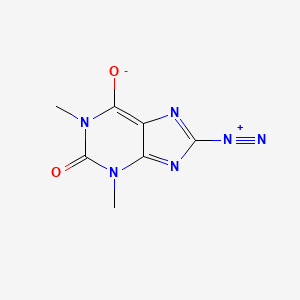
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a diazonium group attached to a purine ring system. Purine derivatives are known for their significant roles in various biological processes and their applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate typically involves the diazotization of a suitable precursor. One common method involves the reaction of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-amine with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for the large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted purine derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of nucleophiles like sodium halides or potassium hydroxide.
Coupling Reactions: Often performed in alkaline conditions with aromatic compounds such as phenols or anilines.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substituted Purine Derivatives: Resulting from substitution reactions.
Azo Dyes: Formed through coupling reactions.
Amines: Produced by reduction of the diazonium group.
Aplicaciones Científicas De Investigación
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in antiviral research.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mecanismo De Acción
The mechanism of action of 8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate involves its interaction with nucleophiles and its ability to form stable intermediates. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. In biological systems, the compound may interact with enzymes and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-purin-6-amine: A precursor in the synthesis of the diazonium compound.
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-g]phthalazin-5-yl: Another diazonium compound with a similar structure.
Uniqueness
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate is unique due to its specific diazonium group attached to the purine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the development of new therapeutic agents.
Propiedades
Número CAS |
85609-86-5 |
|---|---|
Fórmula molecular |
C7H6N6O2 |
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
8-diazonio-1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C7H6N6O2/c1-12-4-3(9-6(10-4)11-8)5(14)13(2)7(12)15/h1-2H3 |
Clave InChI |
BBATZFPQUWGHHL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C(=NC(=N2)[N+]#N)N(C1=O)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)

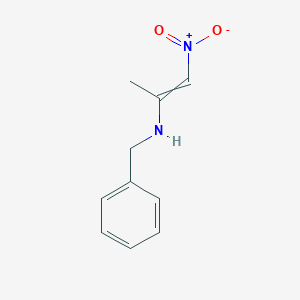
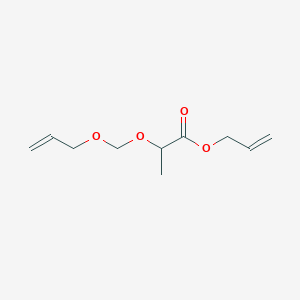
![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)
![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)

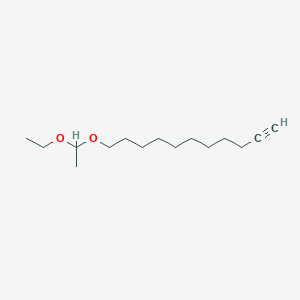

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)


